4-Methyl-1-(pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride
Overview
Description
“4-Methyl-1-(pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride” is a chemical compound with the molecular weight of 293.19 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms . The compound is in the form of a powder and is stored at room temperature .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with various precursors . For instance, a product was obtained from N - (4-methyl-3- ((4- (pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide, 4-nitrobenzene sulfonyl chloride, and triethylamine .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a common feature in many pharmaceuticals . The InChI code for this compound is 1S/C12H16N2O2.2ClH/c15-12(16)11-3-7-14(8-4-11)9-10-1-5-13-6-2-10;;/h1-2,5-6,11H,3-4,7-9H2,(H,15,16);2*1H .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound can be analyzed using NMR spectroscopy . The 1H-NMR and 13C NMR data provide valuable information about the chemical shifts of the hydrogen and carbon atoms in the molecule .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 293.19 . More detailed physical and chemical properties may be available in its Material Safety Data Sheet (MSDS) .Scientific Research Applications
Cancer Treatment Applications
One significant application of 4-Methyl-1-(pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride is in the development of Aurora kinase inhibitors. These compounds have shown potential in inhibiting Aurora A, a kinase involved in cell division, and thus may be useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
Chemical Synthesis and Material Science
This compound has been utilized in the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines, showcasing its versatility in organic synthesis. These pyridines are key intermediates for further chemical reactions and can lead to the development of novel materials and molecules with unique properties (R. Mekheimer, N. Mohamed, K. Sadek, 1997).
Advanced Material Applications
Further, its derivatives have been studied for their interaction and inhibition effect on mild steel surfaces in corrosive environments. This research offers insights into the compound's potential applications in corrosion inhibition, which is crucial for extending the lifespan of metal structures and components in various industrial settings (M. Jeeva, G. V. Prabhu, M. Boobalan, C. M. Rajesh, 2015).
Crystal Structure Analysis
The crystal and molecular structure of 4-Piperidinecarboxylic acid hydrochloride (a closely related compound) have been characterized, highlighting the detailed conformation and interactions at the molecular level. Such studies are fundamental in understanding the physical and chemical properties of these compounds, which can lead to the development of new drugs and materials (M. Szafran, A. Komasa, E. Bartoszak-Adamska, 2007).
Biocatalysis
Innovative methods for synthesizing mono- and disubstituted piperidines and pyrrolidines using this compound have been explored through biocatalytic cascades. This approach demonstrates the compound's utility in sustainable chemistry, enabling the production of important chiral amines used in pharmaceuticals (Scott P. France, Shahed Hussain, Andrew M Hill, et al., 2016).
Safety and Hazards
The safety information for this compound indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Properties
IUPAC Name |
4-methyl-1-pyridin-4-ylpiperidine-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-12(11(15)16)4-8-14(9-5-12)10-2-6-13-7-3-10;/h2-3,6-7H,4-5,8-9H2,1H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJMGPAKKATWHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=CC=NC=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909312-20-4 | |
Record name | 4-Piperidinecarboxylic acid, 4-methyl-1-(4-pyridinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1909312-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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